molecular formula C9H18Cl2N4O3 B13849969 N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine Dihydrochloride

N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine Dihydrochloride

Cat. No.: B13849969
M. Wt: 301.17 g/mol
InChI Key: PREKNKZLXRNWMC-ALWJINAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine Dihydrochloride is a synthetic compound that has garnered interest in various fields of scientific research. This compound is a derivative of L-ornithine, an amino acid that plays a crucial role in the urea cycle. The unique structure of this compound makes it a valuable tool in biochemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine Dihydrochloride typically involves multiple steps, starting from L-ornithine. The key steps include the formation of the imidazolone ring and subsequent methylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine Dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the imidazolone ring, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s versatility in research applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of functionalized compounds.

Scientific Research Applications

N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine Dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies of enzyme activity and protein interactions.

    Medicine: Research into its potential therapeutic effects, particularly in metabolic disorders, is ongoing.

    Industry: It serves as a precursor in the production of pharmaceuticals and other bioactive compounds.

Mechanism of Action

The mechanism of action of N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine Dihydrochloride involves its interaction with specific molecular targets, such as enzymes involved in the urea cycle. The compound can modulate the activity of these enzymes, influencing metabolic pathways and cellular processes. The imidazolone ring plays a crucial role in binding to these targets, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    L-Ornithine Hydrochloride: A simpler derivative of L-ornithine, primarily used in metabolic studies.

    L-Ornithine L-Aspartate: A compound used to treat hyperammonemia and improve liver function.

    N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6: An isotope-labeled version used in metabolic research.

Uniqueness

N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine Dihydrochloride stands out due to its unique imidazolone ring structure, which imparts distinct biochemical properties. This makes it a valuable tool in research applications where precise modulation of enzyme activity and metabolic pathways is required.

Properties

Molecular Formula

C9H18Cl2N4O3

Molecular Weight

301.17 g/mol

IUPAC Name

(2S)-2-amino-5-[(4-methyl-5-oxoimidazolidin-2-ylidene)amino]pentanoic acid;dihydrochloride

InChI

InChI=1S/C9H16N4O3.2ClH/c1-5-7(14)13-9(12-5)11-4-2-3-6(10)8(15)16;;/h5-6H,2-4,10H2,1H3,(H,15,16)(H2,11,12,13,14);2*1H/t5?,6-;;/m0../s1

InChI Key

PREKNKZLXRNWMC-ALWJINAOSA-N

Isomeric SMILES

CC1C(=O)NC(=NCCC[C@@H](C(=O)O)N)N1.Cl.Cl

Canonical SMILES

CC1C(=O)NC(=NCCCC(C(=O)O)N)N1.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.